molecular formula C15H24N2O4 B321272 2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B321272
M. Wt: 296.36 g/mol
InChI Key: JFCXSGMCMKCTIL-NEPJUHHUSA-N
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Description

2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes two cyclohexane rings and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, including the formation of cyclohexane rings and the introduction of functional groups. Common synthetic routes may include:

    Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexane: A simpler compound with a single cyclohexane ring and a methyl group.

    Cyclohexylmethane: Another related compound with a cyclohexane ring and a methylene group.

Uniqueness

2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is unique due to its complex structure, which includes multiple functional groups and stereocenters

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

(1S,2R)-2-[(cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H24N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h10-12H,1-9H2,(H,16,18)(H,17,19)(H,20,21)/t11-,12+/m1/s1

InChI Key

JFCXSGMCMKCTIL-NEPJUHHUSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)NNC(=O)[C@@H]2CCCC[C@@H]2C(=O)O

SMILES

C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2C(=O)O

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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